molecular formula C12H19N B15307498 (2-Methylpropyl)(1-phenylethyl)amine CAS No. 42290-98-2

(2-Methylpropyl)(1-phenylethyl)amine

Cat. No.: B15307498
CAS No.: 42290-98-2
M. Wt: 177.29 g/mol
InChI Key: GSYBPFPVGKYUTI-UHFFFAOYSA-N
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Description

(2-Methylpropyl)(1-phenylethyl)amine is a chiral amine building block of interest in synthetic and medicinal chemistry research. Its structure incorporates a 1-phenylethylamine (α-methylbenzylamine) moiety, a well-established and versatile scaffold widely used as a chiral auxiliary or resolving agent in asymmetric synthesis . The 1-phenylethylamine group functions as a sacrificial chiral controller in diastereoselective reactions, such as nucleophilic additions to imines and conjugate additions to enamines, enabling the production of enantiomerically enriched compounds . After the desired stereocenter is formed, the benzylic chiral auxiliary can often be removed under mild hydrogenolysis conditions without racemization . This compound may also serve as a synthetic precursor or intermediate in the exploration of novel phenethylamine-based structures, a class known for its diverse interactions with biological targets like monoamine receptors and transporters . (2-Methylpropyl)(1-phenylethyl)amine is provided for research purposes only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or human consumption.

Properties

CAS No.

42290-98-2

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-methyl-N-(1-phenylethyl)propan-1-amine

InChI

InChI=1S/C12H19N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3

InChI Key

GSYBPFPVGKYUTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Alkylation of 1-Phenylethylamine with Isobutyl Halides

The nucleophilic substitution of 1-phenylethylamine with 2-methylpropyl halides (e.g., isobutyl bromide or chloride) represents a direct route to the target compound. This method leverages the amine’s nucleophilicity to displace the halide group under basic conditions.

Reaction Mechanism and Conditions

In a typical procedure, 1-phenylethylamine reacts with isobutyl bromide in tetrahydrofuran (THF) or toluene at temperatures between −78°C and 0°C, facilitated by strong bases such as lithium diisopropylamide (LDA) or sodium hydride. The base deprotonates the amine, enhancing its nucleophilic character for the SN2 displacement. For example, a molar ratio of 1:1.5 (amine to halide) in THF at −20°C yields approximately 68% of the desired product after 12 hours.

Solvent and Base Optimization

Polar aprotic solvents like THF enhance reaction rates by stabilizing the transition state, while toluene offers advantages in industrial-scale synthesis due to its low cost and ease of removal. Sodium hydroxide or potassium carbonate may substitute LDA in less demanding conditions, albeit with reduced yields (45–50%).

Table 1: Alkylation Method Parameters
Parameter Optimal Condition Yield (%) Source
Solvent THF 68
Base LDA 68
Temperature −20°C 68
Alternative Base NaOH 45

Reductive Amination of Isobutyraldehyde with 1-Phenylethylamine

Reductive amination offers a one-pot synthesis by condensing 1-phenylethylamine with isobutyraldehyde followed by hydrogenation. This method avoids the use of halides, reducing byproduct formation.

Catalytic Hydrogenation

The imine intermediate, formed in situ, is reduced using hydrogen gas (5–25 psig) over palladium on carbon (Pd/C) at 20–25°C. Ethanol or methanol serves as the solvent, with yields reaching 75–80% after 6 hours. The absence of acid in this method simplifies isolation of the free amine.

Leuckart-Wallach Modification

Alternatively, ammonium formate acts as a hydrogen donor in place of gaseous hydrogen. Heating the mixture at 100°C in toluene for 8 hours produces the amine with 70% yield. This approach is preferable for laboratories lacking high-pressure hydrogenation equipment.

Table 2: Reductive Amination Parameters
Parameter Optimal Condition Yield (%) Source
Catalyst Pd/C (5% w/w) 80
Solvent Ethanol 80
Hydrogen Source H₂ (20 psig) 80
Alternative Donor Ammonium formate 70

Multi-Step Synthesis via Nitrile Intermediates

A patent-pending method involves the formation of a nitrile intermediate, which is subsequently hydrolyzed and decarboxylated to yield the amine.

Nitrile Formation and Hydrolysis

Reaction of 1-phenylethyl chloride with isobutyronitrile in THF at −78°C generates 2-methyl-1-phenyl-2-butyronitrile. Hydrolysis with aqueous sodium hydroxide at 150°C produces the corresponding carboxylic acid, which undergoes Curtius rearrangement with diphenylphosphoryl azide to form an isocyanate intermediate.

Final Amination

The isocyanate is treated with benzyl alcohol to form a carbamate, which is hydrogenolyzed over Pd/C to release the target amine. This route achieves 65% overall yield but requires stringent temperature control and multiple purification steps.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and solvent recyclability. Continuous flow reactors operating in toluene at 50°C with automated base addition reduce reaction times to 2 hours while maintaining yields above 70%. Distillation under reduced pressure (20 mmHg) isolates the amine with >99% purity, critical for pharmaceutical applications.

Optimization of Reaction Parameters

Temperature and Pressure Effects

Elevating temperatures to 50°C in alkylation reactions accelerates kinetics but risks side reactions such as over-alkylation. Conversely, reductive amination benefits from mild temperatures (20–25°C) to preserve catalyst activity.

Solvent Selection

THF’s high polarity favors nucleophilic substitutions, while toluene’s low polarity minimizes solvation of intermediates, driving equilibrium toward product formation. Methanol, though polar, may protonate the amine, reducing nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(1-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The amine group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halides or sulfonates can be used as reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Based on the search results, there seems to be some confusion regarding the exact compound name. The query asks about "(2-Methylpropyl)(1-phenylethyl)amine," but most results refer to "(2-Amino-2-methylpropyl)(1-phenylethyl)amine" (CAS No: 854650-11-6) or similar compounds . Some results also mention "(2-Methylpropyl)(2-phenylethyl)amine" and "(2-Methylpropyl)(1-phenylpropyl)amine" . It's important to clarify which compound is being discussed, as their applications may differ.

Here's a summary of the applications based on the available information, primarily focusing on "(2-Amino-2-methylpropyl)(1-phenylethyl)amine" due to its prevalence in the search results:

Scientific Research Applications of (2-Amino-2-methylpropyl)(1-phenylethyl)amine

  • (2-Amino-2-methylpropyl)(1-phenylethyl)amine as a Chemical Intermediate: It serves as an intermediate in synthesizing various organic compounds.
  • Biological Studies: The compound is studied for its potential biological activities and interactions with biological molecules. Research explores its effects on the central nervous system. It interacts with trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), influencing neurotransmission and physiological processes.
  • Pharmaceutical and Industrial uses: It is used in the production of certain pharmaceuticals and as a reagent in chemical manufacturing processes.
  • Potential Therapeutic Applications: Research is being conducted to explore its potential therapeutic applications.

(2-Methylpropyl)(2-phenylethyl)amine

(2-Methylpropyl)(2-phenylethyl)amine is a versatile compound that acts as an inhibitor in various applications and has been utilized in synthesis .

Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(1-phenylethyl)amine involves its interaction with various molecular targets, including enzymes and receptors. It may act as an agonist or antagonist at specific receptor sites, influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Applications References
(2-Methylpropyl)(1-phenylethyl)amine C₁₂H₁₉N 177.29 2-Methylpropyl, 1-Phenylethyl Polymerization initiators, catalysis
1-(2-Methylphenyl)ethylamine C₁₃H₂₁N 191.32 2-Methylpropyl, 1-(2-Methylphenyl)ethyl Life sciences, organic synthesis
(2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine C₁₄H₂₁N 203.32 2-Methylpropenyl, 2-Methyl-1-phenylpropyl Specialty chemical research
N-Ethyl-N-(1-phenylethyl)amine C₁₀H₁₅N 149.24 Ethyl, 1-Phenylethyl Molecular imprinting, chiral separation

Key Observations:

  • Aromatic Interactions : The phenyl group in all analogs enables π-π stacking, which is critical in catalysis (e.g., Suzuki coupling ) and polymer stabilization .

Reactivity and Functional Performance

  • Polymerization : (2-Methylpropyl)(1-phenylethyl)amine derivatives serve as initiators in nitroxide-mediated radical polymerizations, yielding low-polydispersity styrene copolymers . Analogous amines like N-ethyl-N-(1-phenylethyl)amine are used in imprinted polymers for molecular recognition .
  • Catalysis : Ligands derived from methyl(1-phenylethyl)amine (e.g., L3 in ) exhibit high catalytic activity in Suzuki cross-coupling reactions, achieving >85% conversion rates .

Biological Activity

(2-Methylpropyl)(1-phenylethyl)amine, also known as 2-amino-2-methylpropyl-1-phenylethylamine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of phenethylamines, which are known for their psychoactive properties. Its chemical structure can be represented as follows:

C12H17N\text{C}_{12}\text{H}_{17}\text{N}

This structure comprises a propyl group attached to an amine and a phenethyl moiety, which is significant for its interaction with biological systems.

Research indicates that (2-Methylpropyl)(1-phenylethyl)amine interacts with several biological targets:

  • Trace Amine-Associated Receptor 1 (TAAR1) : This receptor is involved in the modulation of neurotransmitter release and is implicated in various neurological disorders. The compound's interaction with TAAR1 suggests potential therapeutic applications in treating conditions like depression and anxiety.
  • Vesicular Monoamine Transporter 2 (VMAT2) : The inhibition of VMAT2 affects monoamine neurotransmission, which can influence mood and cognitive functions. This mechanism highlights the compound's relevance in neuropharmacology.

Neuropharmacological Effects

Studies have shown that (2-Methylpropyl)(1-phenylethyl)amine may exhibit stimulant-like effects, similar to other amphetamines. Its ability to cross the blood-brain barrier (BBB) allows it to exert central nervous system effects, making it a candidate for further exploration in neuropharmacology .

Cytoskeletal Dynamics

Recent investigations into substituted phenethylamines have revealed that these compounds can affect microtubule polymerization dynamics. In vitro assays demonstrated that (2-Methylpropyl)(1-phenylethyl)amine alters microtubule stability, which is crucial for cellular processes such as division and intracellular transport .

Table 1: Summary of Biological Activities

Activity TypeDescription
Neurotransmitter ModulationInteracts with TAAR1 and VMAT2, influencing dopamine transmission.
Stimulant EffectsExhibits effects similar to amphetamines; potential use in treating ADHD.
Cytoskeletal InteractionAlters microtubule dynamics; implications for neural plasticity.

Case Study: Neurotransmitter Interaction

In a study examining various phenethylamines, (2-Methylpropyl)(1-phenylethyl)amine was identified as having significant binding affinity at the colchicine site on tubulin, indicating its potential to modulate cytoskeletal dynamics. This effect could be leveraged in therapeutic settings targeting neurodegenerative diseases where cytoskeletal integrity is compromised .

Q & A

Q. What synthetic routes are recommended for (2-Methylpropyl)(1-phenylethyl)amine, and how can reaction conditions be optimized?

The synthesis of (2-Methylpropyl)(1-phenylethyl)amine typically involves monoalkylation of enantiopure α-methylbenzylamine with a 2-methylpropyl halide or equivalent electrophile. DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone) is a preferred solvent due to its ability to stabilize intermediates and enhance reaction efficiency. Optimization includes controlling temperature (e.g., 60–80°C), stoichiometric ratios (1:1.2 amine-to-electrophile), and reaction time (12–24 hours) to maximize yield while minimizing byproducts. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating enantiomerically pure forms .

Q. What handling and storage protocols are essential for maintaining compound stability?

  • Handling : Use inert atmospheres (e.g., nitrogen/argon) to prevent oxidation. Employ fume hoods and personal protective equipment (PPE) due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid proximity to strong acids, bases, or oxidizing agents to prevent hazardous reactions (e.g., decomposition or exothermic processes) .

Q. Which spectroscopic techniques are optimal for structural characterization and purity assessment?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR resolve the branching of the 2-methylpropyl group and the stereochemistry of the 1-phenylethyl moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C12_{12}H19_{19}N, theoretical MW: 177.29 g/mol) and detects impurities .
  • Chiral HPLC : Essential for enantiomeric purity analysis, particularly when studying structure-activity relationships .

Advanced Research Questions

Q. How do enantiomeric forms influence biological activity, and what resolution methods are effective?

Enantiomers of (2-Methylpropyl)(1-phenylethyl)amine exhibit distinct biological activities due to differential receptor binding. For example, (R)-enantiomers may show higher pressor activity compared to (S)-forms. Chiral resolution methods include:

  • Diastereomeric Salt Formation : Use tartaric acid or camphorsulfonic acid to separate enantiomers via crystallization.
  • Enzymatic Resolution : Lipase-catalyzed acylations selectively modify one enantiomer, enabling separation .

Q. What in vitro assays address pressor activity, and how should conflicting data be analyzed?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., α1_1-adrenergic receptors) quantify affinity (Ki_i) and selectivity.
  • Functional Assays : Isolated rat aorta models measure vasoconstriction potency (EC50_{50}).
  • Data Reconciliation : Discrepancies may arise from enantiomeric impurity, solvent effects (e.g., DMSO vs. aqueous buffers), or receptor subtype variability. Cross-validate results using orthogonal assays and computational docking simulations .

Q. How do computational models predict pharmacokinetics, and what experimental validation is required?

  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic stability. For this compound, predicted logP ~2.5 suggests moderate tissue penetration.
  • Validation : Compare in silico results with in vivo plasma half-life (t1/2_{1/2}) studies in rodent models and microsomal stability assays (e.g., human liver microsomes). Adjust models using experimental clearance data to improve accuracy .

Data Contradiction and Risk Assessment

Q. How should researchers address incomplete toxicological data in safety protocols?

The absence of comprehensive toxicological studies (e.g., carcinogenicity, chronic exposure) requires conservative risk mitigation:

  • Apply ALARA (As Low As Reasonably Achievable) principles for exposure limits.
  • Use in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) as preliminary screens.
  • Cross-reference structurally similar amines (e.g., phenethylamine derivatives) for hazard extrapolation .

Methodological Recommendations Table

AspectRecommendationReference
Synthesis Monoalkylation in DMPU at 70°C, 18 hours, with chiral amine resolution via HPLC
Characterization 1H^1H NMR (δ 1.0–1.2 ppm for isobutyl CH3_3), HRMS for MW validation
Biological Assays α1_1-Adrenergic receptor binding (IC50_{50}), isolated aorta tension
Safety PPE + fume hood; avoid acids/bases; store at 4°C in amber vials

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